D-Glucosamine-1-13C hydrochloride
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Overview
Description
D-Glucosamine-1-13C hydrochloride: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of D-glucosamine hydrochloride, where the carbon at the first position is replaced with the isotope carbon-13. This compound is primarily used in metabolic studies and tracer experiments due to its isotopic labeling, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucosamine-1-13C hydrochloride typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to glucosamine. The labeled glucose undergoes a series of chemical reactions, including amination and hydrochloride formation, to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic labeling and ensure high yield and purity. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions: : D-Glucosamine-1-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: : The major products formed from these reactions include various derivatives of glucosamine, such as N-acetylglucosamine and other amino sugar derivatives .
Scientific Research Applications
Chemistry: : In chemistry, D-Glucosamine-1-13C hydrochloride is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism .
Biology: : In biological research, it helps in studying the incorporation of glucosamine into glycoproteins and glycolipids, providing insights into cellular processes and functions .
Medicine: : In medical research, it is used to investigate the role of glucosamine in joint health and its potential therapeutic effects in conditions like osteoarthritis .
Industry: : In the industrial sector, it is used in the production of dietary supplements and as a precursor in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of D-Glucosamine-1-13C hydrochloride involves its incorporation into metabolic pathways where it acts as a building block for glycosaminoglycans and proteoglycans. These molecules are essential for maintaining the structural integrity of tissues and joints. The isotopic labeling allows researchers to track its incorporation and metabolism in vivo, providing detailed insights into its biological effects .
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine hydrochloride: The non-labeled version used in similar applications but without the tracking capabilities.
N-Acetyl-D-glucosamine: Another derivative used in metabolic studies and as a dietary supplement.
D-Galactosamine hydrochloride: Similar in structure but with different biological roles and applications.
Uniqueness: : D-Glucosamine-1-13C hydrochloride is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed pathways and mechanisms is crucial .
Properties
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-GVSDTCGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746490 |
Source
|
Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143553-09-7 |
Source
|
Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.